Cas no 868675-88-1 (3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide)

3-(Benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide is a specialized organic compound featuring a thiazole core functionalized with a benzenesulfonyl group and a 4-methoxyphenyl substituent. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The benzenesulfonyl moiety enhances electrophilic reactivity, while the methoxyphenyl group may contribute to improved solubility and binding affinity in target interactions. This compound is of interest in pharmaceutical research for its structural versatility, enabling further derivatization for drug discovery applications. Careful handling is recommended due to its reactive functional groups, and purity is critical for reproducible experimental outcomes.
3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide structure
868675-88-1 structure
Product Name:3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide
CAS No:868675-88-1
MF:C19H18N2O4S2
MW:402.487222194672
CID:5762872
PubChem ID:7189640
Update Time:2025-06-15

3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
    • 868675-88-1
    • 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
    • F1821-0099
    • AKOS024611654
    • Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-3-(phenylsulfonyl)-
    • 3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide
    • Inchi: 1S/C19H18N2O4S2/c1-25-15-9-7-14(8-10-15)17-13-26-19(20-17)21-18(22)11-12-27(23,24)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22)
    • InChI Key: QYLIOWBGSPZOAM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(CCC(NC1=NC(=CS1)C1C=CC(=CC=1)OC)=O)(=O)=O

Computed Properties

  • Exact Mass: 402.07079941g/mol
  • Monoisotopic Mass: 402.07079941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Density: 1.354±0.06 g/cm3(Predicted)
  • pka: 8.08±0.50(Predicted)

3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide Pricemore >>

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Additional information on 3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide

Recent Advances in the Study of 3-(Benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide (CAS: 868675-88-1)

In recent years, the compound 3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide (CAS: 868675-88-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiazole core and benzenesulfonyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.

The primary objective of current research is to investigate the compound's role as a modulator of key biological pathways, particularly those involved in inflammation and oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide exhibits potent inhibitory activity against specific kinases implicated in tumor progression. The study employed a combination of in vitro assays and molecular docking simulations to validate its binding affinity and selectivity.

Further research has explored the compound's pharmacokinetic profile, with a focus on improving its bioavailability and metabolic stability. A recent preclinical study highlighted the development of novel formulations, including nanoemulsions and liposomal carriers, to enhance the delivery of 3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide. These advancements are critical for transitioning the compound from bench to bedside.

In addition to its anticancer properties, emerging evidence suggests that this compound may also have applications in treating neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported its neuroprotective effects in models of Alzheimer's disease, attributed to its ability to mitigate oxidative stress and reduce amyloid-beta aggregation. These findings open new avenues for therapeutic development.

Despite these promising results, challenges remain in the clinical translation of 3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide. Issues such as off-target effects and potential toxicity require further investigation. Ongoing research aims to address these limitations through structural optimization and targeted delivery strategies.

In conclusion, 3-(benzenesulfonyl)-N-4-(4-methoxyphenyl)-1,3-thiazol-2-ylpropanamide represents a versatile scaffold with broad therapeutic potential. Continued research efforts are essential to fully unlock its clinical benefits and overcome existing barriers. The integration of multidisciplinary approaches, including computational modeling and advanced drug delivery systems, will be pivotal in advancing this compound toward clinical applications.

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